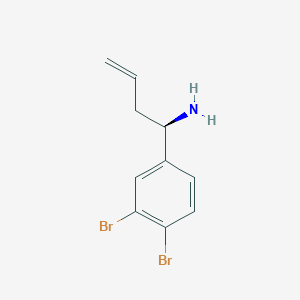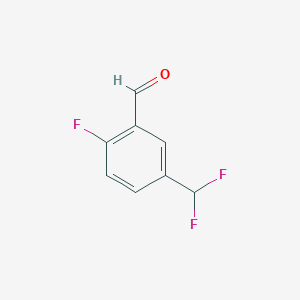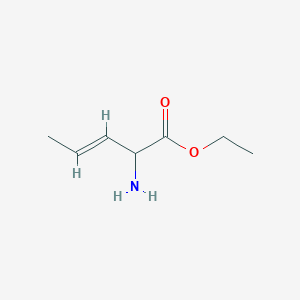
Ethyl 2-aminopent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-aminopent-3-enoate is an organic compound with the molecular formula C7H13NO2. It is an ester derivative of 2-aminopent-3-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminopent-3-enoate can be synthesized through several methods. One common approach involves the reaction of 2-aminopent-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of molecular sieves can help in removing water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminopent-3-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-oxopent-3-enoic acid.
Reduction: The major products include ethyl 2-aminopentanol and ethyl 2-aminopentane.
Substitution: Various substituted esters and amides can be formed depending on the reagents used.
Scientific Research Applications
Ethyl 2-aminopent-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-aminopent-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminopent-2-enoate
- Methyl 2-aminopent-3-enoate
- Ethyl 2-aminobut-3-enoate
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl (E)-2-aminopent-3-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4,8H2,1-2H3/b5-3+ |
InChI Key |
MZQVQYYANVDDSP-HWKANZROSA-N |
Isomeric SMILES |
CCOC(=O)C(/C=C/C)N |
Canonical SMILES |
CCOC(=O)C(C=CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



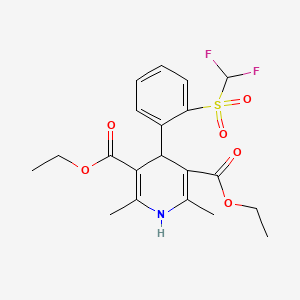
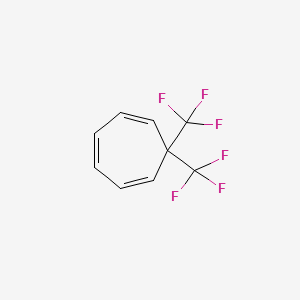

![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
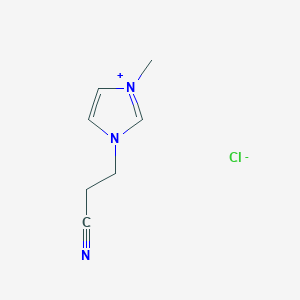
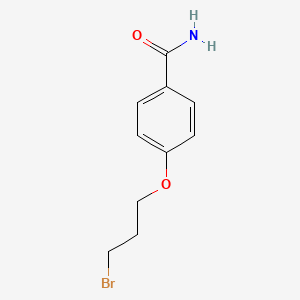
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
